5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid

bioisostere geometry meta-substituted benzene replacement exit vector angle

5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1035325-28-0, MW 255.31, C₁₃H₂₁NO₄) is a Boc-protected, conformationally constrained bicyclic β-amino acid built on the bicyclo[3.1.1]heptane (BCHep) scaffold. The compound is supplied as a white to light-yellow solid with purity exceeding 98.0% as verified by dual orthogonal analytical methods (GC and quantitative NMR).

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1035325-28-0
Cat. No. B3204379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid
CAS1035325-28-0
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13-6-4-5-12(7-13,8-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyVJMSCDJQBXPPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid (CAS 1035325-28-0): A Boc-Protected BCHep Amino Acid Building Block for Meta-Arene Bioisostere Drug Design


5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1035325-28-0, MW 255.31, C₁₃H₂₁NO₄) is a Boc-protected, conformationally constrained bicyclic β-amino acid built on the bicyclo[3.1.1]heptane (BCHep) scaffold. The compound is supplied as a white to light-yellow solid with purity exceeding 98.0% as verified by dual orthogonal analytical methods (GC and quantitative NMR) . The BCHep framework has been validated as a high-fidelity saturated bioisostere of meta-substituted benzene rings, with bridgehead substituent exit vectors (~119°) that precisely map onto the geometry of meta-substituted arenes (~120°) [1]. This compound serves as a versatile, orthogonally protected building block for peptide engineering, peptidomimetic design, and medicinal chemistry campaigns requiring sp³-rich, three-dimensional replacements for planar aromatic motifs [2].

Why Generic Substitution Fails for Boc-Bicyclo[3.1.1]heptane-1-carboxylic Acid Derivatives: Protecting Group Orthogonality, Geometric Fidelity, and Scaffold-Specific ADME Outcomes


Substituting this compound with a closely related analog—whether a Cbz- or Fmoc-protected BCHep amino acid, an aza-BCHep variant, or a non-bicyclic β-amino acid—carries several quantifiable risks. First, the Boc protecting group enables acid-labile deprotection (TFA) that is orthogonal to both Cbz (hydrogenolysis) and Fmoc (base-labile piperidine), allowing staged deprotection in multi-step synthetic routes without cross-reactivity . Second, the BCHep scaffold is the only saturated carbocycle whose bridgehead substituent exit vector angle (~119°) faithfully reproduces the geometry of meta-substituted benzenes (~120°); alternative scaffolds such as bicyclo[1.1.1]pentane (BCP, 180°) are geometrically mismatched for meta-arene mimicry [1]. Third, the high fraction of sp³-hybridized carbons (Fsp₃ ≈ 0.85 for this compound versus Fsp₃ = 0 for a benzene ring) directly contributes to improved aqueous solubility and reduced metabolic liability—benefits that are scaffold-dependent and cannot be assumed for non-BCHep analogs [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid (CAS 1035325-28-0) vs. Closest Analogs


Bridgehead Exit Vector Geometry: BCHep (≈119°) vs. BCP (180°) vs. meta-Benzene (≈120°) — Direct Geometric Comparison

The bicyclo[3.1.1]heptane scaffold provides the only saturated carbocyclic framework whose bridgehead substituent exit vector angle (~119°) precisely reproduces the geometry of meta-substituted benzenes (~120°, dihedral ~0°). By contrast, the widely used bicyclo[1.1.1]pentane (BCP) scaffold has an exit vector angle of 180°, which maps exclusively onto para-substituted benzenes and is geometrically incompatible with meta-substitution patterns [1][2]. This geometric fidelity is critical for maintaining ligand–protein binding interactions when replacing a meta-substituted phenyl ring in a drug candidate.

bioisostere geometry meta-substituted benzene replacement exit vector angle drug design

Protecting Group Mass Efficiency: Boc (255.31 g/mol) vs. Cbz (289.33 g/mol) vs. Fmoc (377.43 g/mol) — Quantitative MW Comparison

Among the three common N-protected BCHep amino acid building blocks available commercially, the Boc-protected variant (CAS 1035325-28-0) has a molecular weight of 255.31 g/mol (C₁₃H₂₁NO₄), which is 34.02 g/mol (11.8%) lower than the Cbz-protected analog (CAS 1822836-08-7, C₁₆H₁₉NO₄, MW 289.33) and 122.12 g/mol (32.3%) lower than the Fmoc-protected analog (CAS 2138027-98-0, C₂₃H₂₃NO₄, MW 377.43) . Lower protecting group mass translates into improved atom economy during fragment coupling and reduced overall molecular weight of final drug candidates—a key parameter for compliance with Lipinski's Rule of Five and for optimizing passive membrane permeability.

protecting group strategy atom economy molecular weight optimization solid-phase peptide synthesis

Commercial Purity Benchmarking: TCI >98.0% (Dual GC/qNMR Quantification) vs. Generic 95% Purity — Analytical Confidence Comparison

The TCI product (Product Number B6607) is specified at >98.0% purity and is quantified by two orthogonal analytical methods—gas chromatography (GC) and quantitative NMR (qNMR)—providing dual-confirmation of both volatile and non-volatile impurity profiles . In contrast, multiple generic suppliers list the same compound at 95% standard purity with single-method (HPLC or NMR) quantification only . The 3+ percentage-point purity difference and the dual-method certification reduce the risk of undetected impurities confounding biological assay results, particularly in sensitive biochemical or cellular screening campaigns.

analytical quality control purity specification GC qNMR procurement specification

Documented Synthetic Route with 85% Yield: Process Reproducibility and Scalability Evidence from Patent WO2008/75196

The synthesis of this compound is documented in patent WO2008/75196 with a reported yield of 85% for the key ester hydrolysis step: treatment of 5-tert-butoxycarbonylamino-bicyclo[3.1.1]heptane-1-carboxylic acid methyl ester with LiOH in aqueous methanol at 0°C for 48 h, followed by acidification with citric acid to pH 5 and extraction with dichloromethane . The product was characterized by ¹H NMR (400 MHz, DMSO-d₆) showing the carboxylic acid proton at δ 12.2 (br s, 1H), the Boc-NH at δ 6.97 (br s, 1H), and the tert-butyl singlet at δ 1.37 (s, 9H). This 85% isolated yield compares favorably with the overall yield of 26-37% reported for the multi-step synthesis of the [3.1.1]propellane precursor in the Nature Protocols BCHep methodology [1], indicating that late-stage derivatization of pre-formed BCHep intermediates is a high-yielding, robust process step.

synthesis yield process chemistry patent documentation ester hydrolysis

Fraction sp³ (Fsp₃) and Physicochemical Property Enhancement: BCHep Scaffold (Fsp₃ ≈ 0.85) vs. Benzene (Fsp₃ = 0) — Solubility and Metabolic Stability Implications

The BCHep scaffold confers a high fraction of sp³-hybridized carbons (Fsp₃). For the specific compound 1035325-28-0 (C₁₃H₂₁NO₄), Fsp₃ = 11 sp³ carbons / 13 total carbons ≈ 0.846, compared to Fsp₃ = 0 for a benzene ring [1]. This increase in carbon saturation is associated with improved aqueous solubility and reduced metabolic susceptibility. A study replacing the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane (a closely related scaffold) demonstrated a significant improvement in aqueous solubility (>500%) and a notable reduction in lipophilicity, while maintaining metabolic stability within an acceptable range [2]. The TCI bioisostere product literature confirms that the introduction of bicyclo[3.1.1]heptane structures is expected to improve water solubility and pharmacokinetics by breaking molecular planarity through increased Fsp₃ . The Lovering analysis demonstrated that higher Fsp₃ correlates with improved clinical success rates across drug development stages, with Fsp₃ increasing by 31% from discovery to marketed drug status [1].

fraction sp3 Fsp3 aqueous solubility metabolic stability bioisostere ADME

Optimal Research and Industrial Application Scenarios for 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid (CAS 1035325-28-0)


Meta-Substituted Phenyl Ring Replacement in Lead Optimization: Geometric Bioisostere Strategy

This compound is the ideal building block for medicinal chemistry programs seeking to replace a meta-substituted phenyl ring with a saturated, three-dimensional bioisostere. The BCHep scaffold's bridgehead exit vector angle of ~119° precisely matches the ~120° geometry of meta-substituted benzenes, providing the highest geometric fidelity among all commercially available saturated carbocyclic bioisosteres [1]. In contrast, bicyclo[1.1.1]pentane (180°) and bicyclo[2.2.2]octane (180°) are restricted to para-substitution mimicry. The Boc-protected amino group and free carboxylic acid provide two orthogonal functional handles for incorporation into larger molecular architectures via amide coupling or esterification, while the >98.0% dual-certified purity (GC/qNMR) ensures reliable structure-activity relationship (SAR) data .

Conformationally Constrained β-Amino Acid for Peptide Engineering and Peptidomimetic Design

As a bicyclic β-amino acid with the amino group at the bridgehead 5-position and the carboxylic acid at the 1-position, this compound introduces conformational rigidity into peptide backbones. The BCHep scaffold restricts backbone dihedral angles, which can stabilize specific secondary structure elements and enhance proteolytic stability [1]. The Boc protecting group enables standard solid-phase peptide synthesis (SPPS) compatibility under Boc-strategy conditions (acid-labile deprotection with TFA), while being orthogonal to Cbz and Fmoc protecting groups for staged deprotection in complex synthetic sequences . The documented 85% synthesis yield and full ¹H NMR characterization provide confidence in batch-to-batch reproducibility for multi-step peptide syntheses .

Improving Aqueous Solubility and Reducing Lipophilicity in Drug Candidates via sp³-Rich Scaffold Incorporation

Drug candidates with high aromatic ring counts frequently suffer from poor aqueous solubility and high lipophilicity—two of the most common causes of attrition in preclinical development. The BCHep scaffold, with Fsp₃ ≈ 0.85 versus Fsp₃ = 0 for benzene, has been demonstrated in a closely related 3-oxa-BCHep system to increase aqueous solubility by >500% and notably reduce lipophilicity when replacing a central benzene ring in Sonidegib [1]. The Boc-protected amino acid 1035325-28-0 serves as a direct entry point for introducing this solubility-enhancing scaffold into drug-like molecules. The low molecular weight (255.31 g/mol) relative to Cbz and Fmoc analogs minimizes the mass penalty of the bioisosteric replacement, supporting compliance with drug-likeness metrics .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic routes requiring sequential, chemoselective deprotection of multiple amino groups, the Boc group on this compound provides acid-labile protection (cleavable with TFA or HCl) that is fully orthogonal to both Cbz (removed by catalytic hydrogenolysis over Pd/C) and Fmoc (removed by base, typically piperidine) protecting groups [1]. This orthogonality allows the Boc-BCHep amino acid to be incorporated into complex intermediates alongside Cbz- or Fmoc-protected fragments, with the Boc group selectively removed under acidic conditions without affecting Cbz-protected amines or benzyl esters . The commercial availability at >98.0% purity with dual GC/qNMR certification ensures that protecting group manipulation does not introduce confounding impurities .

Quote Request

Request a Quote for 5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.